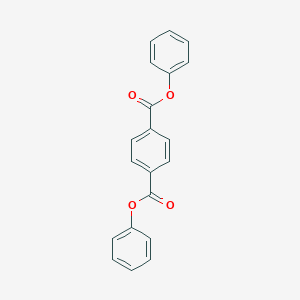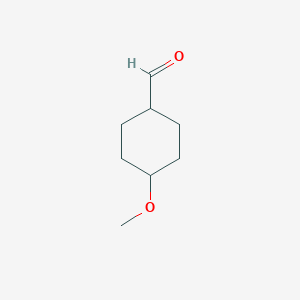
4-Methoxycyclohexane-1-carbaldehyde
Descripción general
Descripción
4-Methoxycyclohexane-1-carbaldehyde is a chemical compound of interest in organic chemistry due to its potential as a building block in the synthesis of complex molecules. Its structural features allow for diverse chemical reactions and analyses, contributing to the understanding of its properties and applications in various fields.
Synthesis Analysis
The synthesis of compounds structurally related to 4-Methoxycyclohexane-1-carbaldehyde involves multi-step chemical processes. Suzuki et al. (2004) described an efficient one-pot synthesis from β-carboline-1-carbaldehyde to a canthin-6-one skeleton, demonstrating the compound's utility in complex organic synthesis (Suzuki et al., 2004). Anwar et al. (2014) developed an organocatalytic domino reaction for synthesizing functionalized spirocyclohexane carbaldehydes, showcasing the versatility of reactions involving cyclohexane derivatives (Anwar et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-Methoxycyclohexane-1-carbaldehyde facilitates various chemical transformations due to its cyclohexane core and functional groups. The structure allows for analyses such as regioselective photochemical cycloadditions (Tietz et al., 1983) and photochemical and acid-catalyzed rearrangements, highlighting its reactivity and versatility in synthetic chemistry (Tietz et al., 1983).
Chemical Reactions and Properties
Chemical reactions involving 4-Methoxycyclohexane-1-carbaldehyde derivatives showcase a range of reactivities, such as nucleophilic substitution reactions leading to trisubstituted indole derivatives (Yamada et al., 2009) and cyclocondensation reactions yielding various heterocyclic compounds (Dyachenko, 2005). These studies provide insights into the compound's chemical behavior and potential for creating complex molecular architectures (Yamada et al., 2009).
Aplicaciones Científicas De Investigación
Use in Hydroxynitrile Lyase Catalysis 4-Methoxycyclohexane-1-carbaldehyde derivatives, specifically 2-methoxycyclohex-3-ene carbaldehyde, are used in hydroxynitrile lyase catalysis. This process involves converting aldehydes derived from Diels–Alder reactions into corresponding cyanohydrins. Modeling studies provide insights into the steric course of these biocatalytic cyanohydrin reactions (Avi et al., 2009).
Photophysical Properties Study Compounds similar to 4-Methoxycyclohexane-1-carbaldehyde, such as 1-methoxypyrene-2-carbaldehyde, have been studied for their photophysical properties. These studies, involving experimental transient absorption and theoretical analyses, explore different photophysical behaviors upon excitation into the S1 state, influenced by intramolecular hydrogen bonds (Yin et al., 2016).
Chemical Reactions Involving Alkyl Cobaloxime The compound has been used in the study of the bromination and mercuration of alkyl cobaloxime derivatives. For instance, cis-2-methoxycyclohexyl(pyridine)cobaloxime undergoes specific chemical reactions to form various products, including trans-1-bromo-2-methoxycyclohexane. This study contributes to understanding the stereochemical course of SE2 reactions in alkyl cobaloxime (Shinozaki et al., 1976).
Synthesis of Novel Compounds Derivatives of 4-Methoxycyclohexane-1-carbaldehyde, like 2-methoxydibenzo[b,d]furan carbaldehydes, have been synthesized for the creation of novel β-phenylethylamines and NBOMe derivatives, which are undergoing biological evaluation. Such research contributes to the development of new compounds with potential biological applications (Yempala & Cassels, 2017).
Role in Methanolysis of Bicyclo[3.1.0]hexane Studies have shown that bicyclo[3.1.0]hexane, when undergoing methanolysis, yields products including 4-methoxycyclohexane. This process is influenced by reaction conditions, with different outcomes under acidic and basic conditions. Such studies provide valuable insights into organic synthesis mechanisms (Lim, Mcgee & Sieburth, 2002).
Application in Indole Chemistry Compounds like 1-Methoxy-6-nitroindole-3-carbaldehyde, which is structurally similar to 4-Methoxycyclohexane-1-carbaldehyde, are used in indole chemistry for synthesizing various trisubstituted indole derivatives. This demonstrates the versatility of such compounds in organic synthesis (Yamada et al., 2009).
Exploration in Reduction Reactions The reduction of 1-methoxycyclohexa-1,3-dienes, related to 4-Methoxycyclohexane-1-carbaldehyde, has been studied using metal-ammonia solutions. These studies explore the mechanisms and outcomes of such reduction reactions, contributing to a deeper understanding of organic reaction pathways (Birch & Rao, 1970).
Safety And Hazards
The safety data sheet for 4-Methoxycyclohexane-1-carbaldehyde indicates that it is a hazardous substance. It has hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as flammability and health hazards if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
4-methoxycyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8-4-2-7(6-9)3-5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWGQDHNJVXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycyclohexane-1-carbaldehyde | |
CAS RN |
120552-57-0 | |
| Record name | 4-methoxycyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)
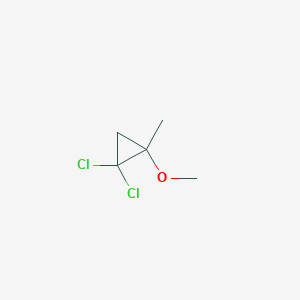
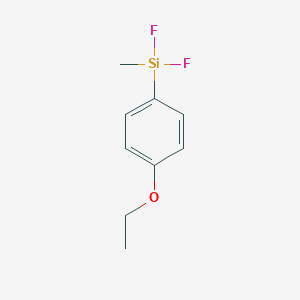
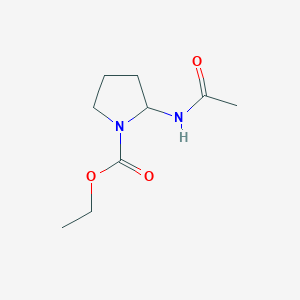
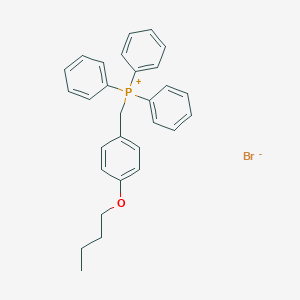
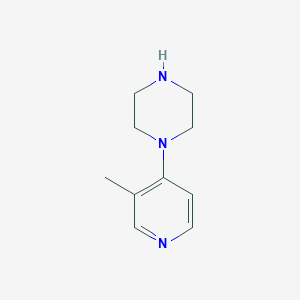
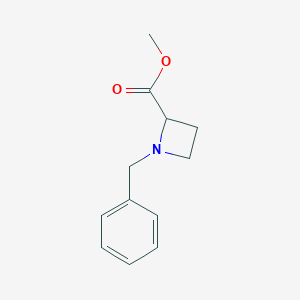
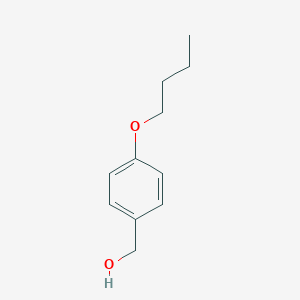
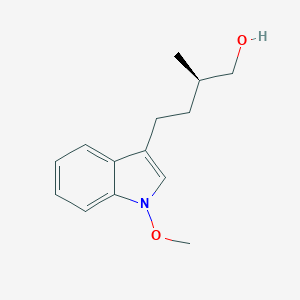
![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
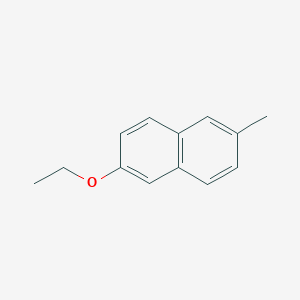
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)
